4-[(Propane-2-sulfonyl)methyl]aniline

Catalog No.
S986437
CAS No.
635702-61-3
M.F
C10H15NO2S
M. Wt
213.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Propane-2-sulfonyl)methyl]aniline

CAS Number

635702-61-3

Product Name

4-[(Propane-2-sulfonyl)methyl]aniline

IUPAC Name

4-(propan-2-ylsulfonylmethyl)aniline

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

InChI

InChI=1S/C10H15NO2S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3

InChI Key

DDGGXSJRHALAOX-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)CC1=CC=C(C=C1)N

Canonical SMILES

CC(C)S(=O)(=O)CC1=CC=C(C=C1)N

Methylation of Anilines

Specific Scientific Field: This application falls under the field of Organic Synthesis and Catalysis.

Methods of Application: The procedure proceeds under mild conditions (60 °C) in a practical manner with NaOH as a base. Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

Results or Outcomes: The selective N-alkylation of amines is an important chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry. This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Sulfonylation of Anilines

Specific Scientific Field: This application is in the field of Organic Chemistry and Medicinal Chemistry.

Summary of the Application: Sulfonylation is an important reaction in the synthesis of naturally occurring bioactive molecules and is one of the most important methods for the protection of alcohols and amines .

Methods of Application: The reaction of amine and alcohol compounds with sulfonyl chlorides is typically performed using an organic solvent, a base, and under high temperatures. This research introduces a methodology for the sulfonylation of aniline and some alcohols under very simple conditions in the absence of any expensive additive, as a catalyst, and under solvent-free conditions at room temperature .

Results or Outcomes: Organosulfones are one of the most familiar compounds in organic synthesis and industry which have several pharmaceutical applications. Sulfonamide derivatives constitute the most important classes of pharmaceuticals. Antibacterial agents with a sulfonamide structure, such as sulfadiazine, and hydrochlorothiazide, have been therapeutically used for many decades .

Electrophilic Aromatic Substitution

Specific Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: Electrophilic aromatic substitution is a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound. It is one of the most important reactions of benzene and its derivatives .

Methods of Application: A catalyst, usually a metal halide that is capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2), is often required for this reaction .

Results or Outcomes: The result of this reaction is a substitution product of benzene, C6H5X, where X is the electrophile .

Nucleophilic Sulfonylation

Summary of the Application: Nucleophilic sulfonylation is a reaction in which a nucleophile attacks a sulfonyl group. This reaction is used in the synthesis of vinyl sulfones .

Methods of Application: In a study by Ochiai et al., the double nucleophilic vinylic substitution of (Z)-(β-haloalkenyl)phenyliodonium tetrafluoroborates with sodium benzenesulfinate was demonstrated .

Results or Outcomes: The result of this reaction is the formation of vinyl sulfones, which have various applications in organic synthesis .

Nitration of Anilines

Summary of the Application: Nitration is a common reaction in which a nitro group is added to an aromatic compound. It is one of the most important reactions of benzene and its derivatives .

Results or Outcomes: The result of this reaction is a substitution product of benzene, C6H5X, where X is the nitro group .

Synthesis of Anilines

Summary of the Application: The synthesis of anilines is a comprehensive review of the methods and applications of aniline synthesis, covering both classical and modern approaches .

Results or Outcomes: Anilines have biological and industrial importance as intermediates .

4-[(Propane-2-sulfonyl)methyl]aniline is an organic compound characterized by the presence of an aniline group attached to a propane-2-sulfonyl moiety. Its molecular formula is C₁₀H₁₅N₁O₂S, with a molecular weight of 213.3 g/mol. The compound typically appears as a powder and is stable at room temperature. The structure includes both an aromatic ring and a sulfonyl group, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

While specific reactions involving 4-[(Propane-2-sulfonyl)methyl]aniline are not extensively documented, the presence of the aniline and sulfonyl groups suggests it may undergo typical reactions associated with these functional groups. Common reactions include:

  • N-alkylation: This transformation is significant in organic synthesis, particularly for modifying lipophilicity in bioactive compounds.
  • Sulfonylation: The compound can participate in sulfonylation reactions, which are crucial for synthesizing various bioactive molecules.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, potentially introducing other functional groups into the molecule .

The synthesis of 4-[(Propane-2-sulfonyl)methyl]aniline can be achieved through several methods:

  • Direct Sulfonylation: Aniline can be reacted with propane-2-sulfonyl chloride under basic conditions, typically using a solvent-free approach at room temperature to yield the desired sulfonamide derivative.
  • N-Alkylation: The compound can also be synthesized via N-alkylation of aniline with a suitable alkylating agent in the presence of a base.

These methods highlight the versatility and efficiency of synthesizing this compound within organic chemistry.

4-[(Propane-2-sulfonyl)methyl]aniline has several notable applications:

  • Polymer Synthesis: It has been researched for its role in creating water-soluble and electrically conductive polymers. Derivatives of this compound can be copolymerized with aniline to enhance solubility and electrical properties, making them suitable for electronic applications.
  • Environmental Monitoring: The incorporation of sulfonated aniline derivatives into polymeric matrices allows for the development of materials that can detect environmental pollutants or changes in conditions.

Studies involving 4-[(Propane-2-sulfonyl)methyl]aniline focus on its interactions within polymer matrices and its potential as a sensing material. Research indicates that sulfonated derivatives can enhance binding properties and sensitivity to environmental changes, paving the way for innovative applications in sensors and environmental monitoring technologies.

Several compounds share structural or functional similarities with 4-[(Propane-2-sulfonyl)methyl]aniline. Some notable examples include:

Compound NameStructure/Functional GroupsUnique Features
3-(Propane-2-sulfonyl)anilineAniline with propane-2-sulfonylSimilar sulfonamide structure but different substitution pattern .
SulfadiazineSulfanilamide derivativeEstablished antibacterial properties; widely used in medicine.
Benzene sulfonamideSimple sulfonamideBasic structure with broader applications in pharmaceuticals.

The uniqueness of 4-[(Propane-2-sulfonyl)methyl]aniline lies in its specific combination of the propane sulfonyl group with an aromatic amine, which may influence its solubility and reactivity differently compared to other similar compounds.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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